molecular formula C15H13NO5 B5879930 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid

4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid

Cat. No. B5879930
M. Wt: 287.27 g/mol
InChI Key: ZRKFPJBJPXGCNQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acid, also known as coumarin-6-carboxylic acid, is a chemical compound that belongs to the class of coumarins. Coumarins are a group of natural and synthetic compounds that possess a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and anticoagulant properties. Coumarin-6-carboxylic acid has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid is not fully understood. However, it is believed that 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid exerts its biological effects by interacting with cellular proteins and enzymes, altering their activity and function. Coumarin-6-carboxylic acid has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Coumarin-6-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Coumarin-6-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. Coumarin-6-carboxylic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis. Coumarin-6-carboxylic acid has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In addition, 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid in scientific research is its fluorescent properties, which make it an ideal tool for imaging studies. Coumarin-6-carboxylic acid is also relatively easy to synthesize and can be modified to improve its properties. However, one of the main limitations of using 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid. One area of research is the development of new synthetic methods for 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid and its derivatives. Another area of research is the optimization of 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid as a drug carrier for targeted drug delivery. In addition, further studies are needed to fully understand the mechanism of action of 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid and its potential applications in scientific research.

Synthesis Methods

Coumarin-6-carboxylic acid can be synthesized by several methods, including the Pechmann condensation, Knoevenagel condensation, and Claisen-Schmidt condensation. The Pechmann condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a catalyst such as sulfuric acid. The Knoevenagel condensation involves the reaction of salicylaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The Claisen-Schmidt condensation involves the reaction of salicylaldehyde with an enolizable ketone such as ethyl acetoacetate in the presence of a base such as sodium hydroxide.

Scientific Research Applications

Coumarin-6-carboxylic acid has been used in various scientific research applications, including fluorescence microscopy, flow cytometry, and drug delivery. Coumarin-6-carboxylic acid is a fluorescent dye that can be used to label cells and tissues for imaging studies. Coumarin-6-carboxylic acid has also been used as a pH-sensitive fluorescent probe for monitoring intracellular pH changes in live cells. In addition, 4-[(4,7-dimethyl-2-oxo-2H-chromen-6-yl)amino]-4-oxo-2-butenoic acidarboxylic acid has been used as a drug carrier for targeted drug delivery.

properties

IUPAC Name

(E)-4-[(4,7-dimethyl-2-oxochromen-6-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-8-6-15(20)21-12-5-9(2)11(7-10(8)12)16-13(17)3-4-14(18)19/h3-7H,1-2H3,(H,16,17)(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKFPJBJPXGCNQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)C=CC(=O)O)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1NC(=O)/C=C/C(=O)O)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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